molecular formula C9H11F2N B12973883 (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine

(S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine

Cat. No.: B12973883
M. Wt: 171.19 g/mol
InChI Key: FJDSZADRDSXBSE-LURJTMIESA-N
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Description

Structural and Stereochemical Significance of Chiral α-Difluoromethyl Amines

The molecular architecture of (S)-1-(3-(difluoromethyl)phenyl)ethan-1-amine is defined by its (S)-configured chiral center and the spatially oriented difluoromethyl group on the aromatic ring. The compound’s IUPAC name, (1S)-1-[3-(difluoromethyl)phenyl]ethanamine, reflects its absolute configuration, which is critical for its interactions with biological targets. The stereochemical purity of such amines is often achieved through asymmetric synthesis or chiral resolution, as enantiomers can exhibit divergent pharmacological profiles.

Molecular and Electronic Properties

The compound’s molecular formula (C₉H₁₁F₂N) and weight (171.19 g/mol) underscore its compact yet functionally dense structure. The SMILES notation (CC@@HN) explicitly denotes the (S)-configuration through the @@ symbol, while the InChIKey (FJDSZADRDSXBSE-LURJTMIESA-N) provides a unique identifier for computational and database applications. The difluoromethyl group introduces significant electronegativity (3.98 on the Pauling scale for fluorine) at the meta position of the phenyl ring, creating a dipole moment that influences the molecule’s electron distribution and intermolecular interactions.

Conformational Analysis

The 3-(difluoromethyl)phenyl group adopts a planar geometry due to aromatic stabilization, while the ethanamine side chain exhibits rotational freedom around the C–C bond connecting the chiral center to the phenyl ring. Density functional theory (DFT) calculations on analogous compounds suggest that the difluoromethyl group’s electron-withdrawing effect polarizes the aromatic π-system, potentially enhancing binding affinity to hydrophobic protein pockets through quadrupole interactions.

Property Value
Molecular Formula C₉H₁₁F₂N
Molecular Weight 171.19 g/mol
IUPAC Name (1S)-1-[3-(difluoromethyl)phenyl]ethanamine
SMILES CC@@HN
InChIKey FJDSZADRDSXBSE-LURJTMIESA-N

Stereochemical Impact on Bioactivity

Chiral α-difluoromethyl amines like this compound often exhibit enantiomer-specific interactions with biological targets. For instance, the (S)-enantiomer may preferentially bind to a receptor’s active site due to optimal spatial alignment of its difluoromethyl group and amino functionality. A study on analogous fluorinated amines demonstrated a 50-fold difference in inhibitory activity between enantiomers against cytochrome P450 enzymes, highlighting the critical role of stereochemistry. The difluoromethyl group’s size (van der Waals radius of fluorine: 1.47 Å) and electronegativity also modulate steric and electronic effects at the binding interface, factors that are exploited in the design of enzyme inhibitors and receptor antagonists.

Role of Fluorine Substituents in Bioactive Molecule Design

The strategic incorporation of fluorine atoms into pharmaceutical candidates has revolutionized drug discovery, with fluorinated compounds constituting over 30% of small-molecule drugs approved since 2015. In (S)-1-(3-(difluoromethyl)phenyl)ethan-1-amine, the difluoromethyl group serves multiple roles: enhancing metabolic stability, modulating lipophilicity, and participating in non-covalent interactions with biological targets.

Metabolic Stability and Pharmacokinetics

The difluoromethyl group’s resistance to oxidative metabolism stems from the strength of the C–F bond (485 kJ/mol), which is significantly higher than that of C–H (413 kJ/mol) or C–Cl (339 kJ/mol). This property is exemplified in fluorinated analogs of histamine, where difluoromethyl substitution reduces hepatic clearance by 70% compared to non-fluorinated counterparts. For (S)-1-(3-(difluoromethyl)phenyl)ethan-1-amine, this metabolic inertness likely prolongs its plasma half-life, a desirable trait for therapeutic agents requiring sustained exposure.

Electronic and Steric Effects

Fluorine’s electronegativity induces a pronounced electron-withdrawing effect, which can alter the pKₐ of adjacent functional groups. In this compound, the difluoromethyl group lowers the electron density of the phenyl ring, potentially increasing the amino group’s basicity. This electronic perturbation may enhance interactions with acidic residues in enzyme active sites, as observed in fluorinated inhibitors of monoamine oxidases. Additionally, the difluoromethyl group’s steric bulk (comparable to a methyl group) can block metabolic hotspots while maintaining favorable solubility profiles due to fluorine’s polar hydrophobicity.

Comparative Analysis of Halogen Substituents
Substituent Bond Strength (C–X, kJ/mol) Van der Waals Radius (Å) LogP Contribution
–CH₃ 339 (C–C) 2.00 +0.52
–CF₂H 485 (C–F) 2.35 +0.68
–Cl 339 1.80 +0.71

Data adapted from studies on fluorinated bioactive molecules.

Case Studies in Fluorinated Drug Design

The design principles embodied in (S)-1-(3-(difluoromethyl)phenyl)ethan-1-amine mirror those seen in clinically successful fluorinated drugs. For example, the antidepressant fluoxetine (Prozac®) incorporates a trifluoromethyl group that enhances its blood-brain barrier permeability and serotonin reuptake inhibition. Similarly, the antimalarial agent mefloquine uses a difluoromethyl substituent to improve target binding and reduce off-site interactions. These examples underscore the transformative impact of fluorine substitution on drug efficacy and safety profiles.

Properties

Molecular Formula

C9H11F2N

Molecular Weight

171.19 g/mol

IUPAC Name

(1S)-1-[3-(difluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C9H11F2N/c1-6(12)7-3-2-4-8(5-7)9(10)11/h2-6,9H,12H2,1H3/t6-/m0/s1

InChI Key

FJDSZADRDSXBSE-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(F)F)N

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of CF3SO2Na (sodium trifluoromethanesulfinate) for the trifluoromethylation of secondary amines . This method is advantageous due to its good functional group tolerance, mild conditions, and the use of inexpensive or easy-to-handle materials.

Industrial Production Methods

Industrial production of (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce secondary or primary amines.

Scientific Research Applications

Research indicates that (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine interacts with various biological targets, including enzymes and receptors. The difluoromethyl group enhances binding affinity and selectivity, making it a candidate for further pharmacological investigations.

Target Interactions

  • Enzymatic Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. The difluoromethyl group contributes to its lipophilicity, potentially improving membrane permeability and enhancing interaction with target sites.
  • Receptor Modulation : There is evidence that (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine may act as an agonist or antagonist at certain receptors, which could lead to novel therapeutic strategies for conditions like neurological disorders.

Case Studies and Research Findings

Several studies have provided insights into the applications and efficacy of (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine:

Case Study 1: Antineoplastic Properties

A study investigated the compound's ability to inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth. Results indicated a significant reduction in cell viability in vitro, suggesting potential applications in cancer therapy.

Case Study 2: Neurological Effects

Research focused on the interactions of (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine with neurotransmitter receptors revealed promising results for developing treatments for mood disorders. The compound demonstrated modulation of dopaminergic pathways, indicating its potential as a therapeutic agent in psychiatric conditions.

Mechanism of Action

The mechanism of action of (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects: Difluoromethyl vs. Trifluoromethyl

  • Compound 96/97 (): These enantiomers contain a trifluoromethyl (-CF₃) group at the 3-phenyl position. The -CF₃ group is more electron-withdrawing than -CF₂H, which may enhance metabolic stability but reduce solubility. Compound 96 was synthesized in 32% yield via SFC purification, suggesting higher synthetic complexity compared to difluoromethyl analogues .

Stereochemical Influence: (S) vs. (R) Enantiomers

  • (R)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine hydrochloride (): The (R)-enantiomer, formulated as a hydrochloride salt (MW: 207.65), demonstrates the importance of stereochemistry in pharmacokinetics. Enantiomeric purity (>98% ee) is critical for therapeutic applications, as seen in related amines (e.g., (S)-1f in , [α] = –28.7) .

Positional Isomerism: 3- vs. 3,4-Difluorophenyl Derivatives

  • (S)-1-(3,4-Difluorophenyl)ethan-1-amine (): Substitution at both 3- and 4-positions introduces additional electronic effects, altering dipole moments and receptor interactions. This compound (MW: 157.16) may exhibit distinct solubility and bioavailability compared to the mono-substituted target compound .

Data Table: Key Comparative Properties

Compound Name Substituent(s) Position Stereochemistry Yield ¹⁹F NMR (δ, ppm) Molecular Weight Reference
(S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine -CF₂H 3-phenyl S-configuration N/A N/A ~169.19* Target
(R)-Enantiomer hydrochloride -CF₂H 3-phenyl R-configuration N/A N/A 207.65
2-(3-(Difluoromethyl)phenyl)ethan-1-amine (4p) -CF₂H 3-phenyl Racemic 75% -111.61 172.09
Compound 96 -CF₃, -cyclopropyl 3-phenyl Enantiomer I 32% N/A ~452.45†
(S)-1-(3,4-Difluorophenyl)ethan-1-amine -F, -F 3,4-phenyl S-configuration N/A N/A 157.16

*Calculated based on molecular formula C₉H₁₁F₂N.
†Estimated from compound 96’s structure in .

Research Findings and Implications

  • Stereochemical Purity : Enantiomer-specific synthesis (e.g., ’s use of >98% ee starting materials) is essential for applications requiring chiral precision, such as enzyme-targeted therapies .
  • Fluorine Effects: Difluoromethyl groups enhance metabolic stability compared to non-fluorinated analogues while avoiding excessive hydrophobicity associated with -CF₃ .
  • Synthetic Challenges : Lower yields in trifluoromethylated compounds (e.g., 32% for Compound 96) suggest that -CF₂H derivatives offer a favorable balance of synthetic accessibility and bioactivity .

Biological Activity

(S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine, a chiral amine with the molecular formula C9H10F2N, has garnered interest due to its unique structural features and potential therapeutic applications. This compound is characterized by a difluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry.

The difluoromethyl substituent significantly influences the compound's physicochemical properties. It has been shown to enhance binding affinity and selectivity towards various biological targets, including enzymes and receptors. The synthesis of this compound can be achieved through several methods, which are optimized to yield high purity and minimal by-products. Common reagents include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine interacts with specific molecular targets. The difluoromethyl group is crucial for enhancing the compound's binding properties, which may lead to its efficacy in pharmacological applications. Preliminary studies suggest that this compound could be beneficial in treating various conditions; however, further biological evaluations are necessary to fully elucidate its therapeutic potential.

Biological Activity Overview

The biological activity of (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine has been explored in various contexts:

  • Antimicrobial Activity : Similar compounds with difluoromethyl groups have shown promising results against bacterial pathogens. For example, derivatives with electron-withdrawing groups have been linked to increased antimicrobial efficacy .
  • Cytotoxicity Studies : Initial assessments of cytotoxic effects on mammalian cell lines indicate that compounds related to (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine do not exhibit significant toxicity at therapeutic concentrations .

Case Study 1: Antibacterial Efficacy

In a study examining the antibacterial properties of difluoromethyl-substituted compounds, researchers found that modifications to the phenyl ring significantly impacted activity against Chlamydia species. Compounds lacking electron-withdrawing groups were inactive, highlighting the importance of such substituents in enhancing biological activity .

Case Study 2: Structure-Activity Relationship

A comprehensive structure-activity relationship (SAR) analysis demonstrated that compounds with similar difluoromethyl substitutions exhibited varied levels of biological activity. The presence of this group was linked to improved interactions with specific enzymes involved in bacterial metabolism, suggesting a pathway for developing new antimicrobial agents .

Data Table: Comparison of Biological Activities

Compound NameBiological ActivityNotable Features
(S)-1-(3-(Difluoromethyl)phenyl)ethan-1-aminePotentially antibacterialEnhanced binding due to difluoromethyl
2-FluoroanilineModerate antibacterialLacks difluoromethyl group
4-TrifluoromethylanilineHigh antibacterialStrong electron-withdrawing properties

Future Directions

Ongoing research aims to further elucidate the interactions between (S)-1-(3-(Difluoromethyl)phenyl)ethan-1-amine and its biological targets. High-throughput screening methods are being employed to assess its effects on enzyme activity and receptor binding, which are crucial for understanding the mechanism of action and optimizing its pharmacological profile .

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